molecular formula H2O13S3Y2 B7800989 Yttrium(III) Sulfate Hydrate

Yttrium(III) Sulfate Hydrate

Cat. No.: B7800989
M. Wt: 484.0 g/mol
InChI Key: GZEFHOOVHYDTCO-UHFFFAOYSA-H
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Description

Yttrium(III) Sulfate Hydrate is an inorganic compound with the chemical formula Y₂(SO₄)₃·xH₂O. It is commonly found in its anhydrous and octahydrate forms. This compound is known for its white solid appearance and its solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Yttrium(III) Sulfate Hydrate can be synthesized through various methods. One common approach involves reacting yttrium hydroxide with sulfuric acid:

2Y(OH)3+3H2SO4Y2(SO4)3+6H2O2Y(OH)₃ + 3H₂SO₄ → Y₂(SO₄)₃ + 6H₂O 2Y(OH)3​+3H2​SO4​→Y2​(SO4​)3​+6H2​O

This reaction typically occurs under controlled conditions to ensure the complete conversion of yttrium hydroxide to yttrium sulfate .

Industrial Production Methods

In industrial settings, this compound is often produced by dissolving yttrium oxide in sulfuric acid, followed by crystallization. The process involves careful control of temperature and concentration to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

Yttrium(III) Sulfate Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Yttrium(III) Sulfate Hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Yttrium(III) Nitrate: Y(NO₃)₃

    Yttrium(III) Chloride: YCl₃

    Yttrium(III) Oxide: Y₂O₃

    Yttrium(III) Fluoride: YF₃

Uniqueness

Yttrium(III) Sulfate Hydrate is unique due to its high solubility in water and its ability to form double salts with alkali metals. This property makes it particularly useful in various industrial and research applications, distinguishing it from other yttrium compounds .

Properties

IUPAC Name

yttrium(3+);trisulfate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.H2O.2Y/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEFHOOVHYDTCO-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O13S3Y2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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